molecular formula C12H8O6 B080260 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione CAS No. 13378-89-7

6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione

Cat. No. B080260
CAS RN: 13378-89-7
M. Wt: 248.19 g/mol
InChI Key: ROPCNKBGXFCXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione, also known as juglone, is a natural compound found in the leaves, bark, and fruit hulls of several plant species, including Juglans regia (English walnut), Plumbago zeylanica (Ceylon leadwort), and Drosera species (sundews). Juglone has been the subject of extensive scientific research due to its diverse biological activities, including antibacterial, antifungal, antitumor, and antioxidant properties.

Mechanism Of Action

The mechanism of action of 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione is complex and involves multiple pathways. Juglone has been shown to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways, which are involved in cell survival, proliferation, and inflammation. Juglone also targets various cellular components, such as mitochondria, lysosomes, and DNA, leading to oxidative stress, autophagy, and DNA damage.

Biochemical And Physiological Effects

Juglone has been shown to exert various biochemical and physiological effects on cells and tissues. Juglone induces oxidative stress by generating reactive oxygen species (ROS) and depleting cellular glutathione levels. Juglone also induces autophagy, a cellular process involved in the degradation of damaged proteins and organelles. Furthermore, 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione has been shown to modulate the activity of various enzymes, such as NADPH oxidase, COX-2, and MMPs, which are involved in inflammation and cancer progression.

Advantages And Limitations For Lab Experiments

Juglone has several advantages as a research tool in the laboratory. Juglone is a natural compound that can be easily synthesized or isolated from plant sources. Juglone exhibits potent biological activities at low concentrations, making it a useful tool for studying cellular and molecular mechanisms. However, 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione has some limitations as a research tool. Juglone is unstable and can undergo auto-oxidation, leading to the formation of reactive intermediates that can damage cellular components. Juglone is also cytotoxic at high concentrations, which can limit its use in some experimental settings.

Future Directions

There are several future directions for research on 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione. One area of interest is the development of 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione derivatives with improved pharmacological properties, such as increased stability, selectivity, and bioavailability. Another area of interest is the elucidation of the molecular mechanisms underlying the diverse biological activities of 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione, which could lead to the identification of new drug targets. Furthermore, the potential use of 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione as a natural preservative or pesticide in the food and agricultural industries is an area of growing interest.

Synthesis Methods

Juglone can be synthesized through the oxidation of 5-hydroxy-1,4-naphthoquinone using various oxidizing agents, such as potassium permanganate, chromic acid, or lead tetraacetate. The yield of 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione synthesis depends on the reaction conditions, such as the type and concentration of the oxidizing agent, reaction temperature, and reaction time.

Scientific Research Applications

Juglone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. Juglone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Juglone also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione has been found to possess antimicrobial activity against a broad range of bacterial and fungal pathogens.

properties

CAS RN

13378-89-7

Product Name

6-Acetyl-4,5,7-trihydroxynaphthalene-1,2-dione

Molecular Formula

C12H8O6

Molecular Weight

248.19 g/mol

IUPAC Name

6-acetyl-4,5,7-trihydroxynaphthalene-1,2-dione

InChI

InChI=1S/C12H8O6/c1-4(13)9-6(14)2-5-10(12(9)18)7(15)3-8(16)11(5)17/h2-3,14-15,18H,1H3

InChI Key

ROPCNKBGXFCXQJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C2C(=C1O)C(=CC(=O)C2=O)O)O

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1O)C(=CC(=O)C2=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.